2-[3-[3-[4-(Trifluoromethyl)pyridin-2-yl]phenyl]pyrazol-1-yl]ethanol
Overview
Description
2-[3-[3-[4-(Trifluoromethyl)pyridin-2-yl]phenyl]pyrazol-1-yl]ethanol is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[3-[4-(Trifluoromethyl)pyridin-2-yl]phenyl]pyrazol-1-yl]ethanol typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine intermediate. This can be achieved through methods such as the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[3-[3-[4-(Trifluoromethyl)pyridin-2-yl]phenyl]pyrazol-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-[3-[4-(Trifluoromethyl)pyridin-2-yl]phenyl]pyrazol-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-[3-[4-(Trifluoromethyl)pyridin-2-yl]phenyl]pyrazol-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyrazole moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl and pyridine moieties but lacks the phenyl and pyrazole rings.
Pyrazole Derivatives: Compounds with similar pyrazole structures but different substituents on the rings.
Phenylpyrazole Compounds: Contain the phenyl and pyrazole rings but may have different functional groups attached.
Uniqueness
2-[3-[3-[4-(Trifluoromethyl)pyridin-2-yl]phenyl]pyrazol-1-yl]ethanol is unique due to the combination of its trifluoromethyl, pyridine, phenyl, and pyrazole moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[3-[3-[4-(trifluoromethyl)pyridin-2-yl]phenyl]pyrazol-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c18-17(19,20)14-4-6-21-16(11-14)13-3-1-2-12(10-13)15-5-7-23(22-15)8-9-24/h1-7,10-11,24H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEGMVJQKUIBHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC(=C2)C(F)(F)F)C3=NN(C=C3)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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